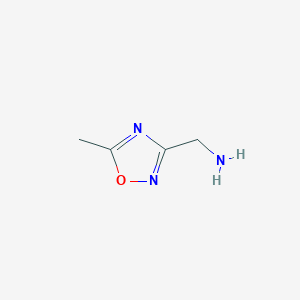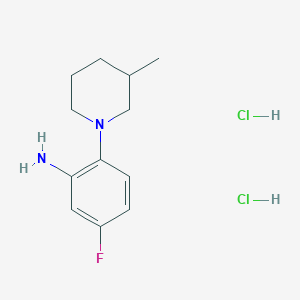
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamin
Übersicht
Beschreibung
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Wissenschaftliche Forschungsanwendungen
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology: It can be used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
It’s known that this compound is synthesized through an annulation reaction, followed by desulfurization/intramolecular rearrangement .
Pharmacokinetics
In silico adme prediction has been performed for similar compounds , suggesting that this compound may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown antifungal activities against certain strains at specific dosages , suggesting that this compound may also have potential biological activities.
Action Environment
It’s known that this compound has moderate thermal stabilities , suggesting that temperature could be a significant environmental factor influencing its stability.
Biochemische Analyse
Biochemical Properties
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine can bind to fungal proteins, disrupting their normal function and leading to antifungal effects . These interactions are crucial for its role in biochemical reactions and its potential therapeutic applications.
Cellular Effects
The effects of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine has been observed to alter gene expression, leading to apoptosis or programmed cell death . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production pathways in cells.
Molecular Mechanism
At the molecular level, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions. Long-term studies have shown that (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and significant therapeutic effects, such as antibacterial and antifungal activities . At high doses, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production in cells . Additionally, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine can affect the levels of certain metabolites, such as ATP and NADH, by modulating enzyme activity .
Transport and Distribution
Within cells and tissues, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . This compound can also accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine are crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine can localize to the mitochondria, where it affects mitochondrial function and energy production. The subcellular localization of this compound is crucial for its role in cellular processes and its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production methods for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine
Uniqueness
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3-6-4(2-5)7-8-3/h2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBSGOLXLCARIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-N-[4-(isopentyloxy)phenyl]acetamide](/img/structure/B1389714.png)
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389715.png)
![5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B1389716.png)
![N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1389717.png)
![4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide](/img/structure/B1389718.png)

![C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride](/img/structure/B1389725.png)







